Meatmc - 137778-04-2

Meatmc

Catalog Number: EVT-1213257
CAS Number: 137778-04-2
Molecular Formula: C22H27N5O8S2
Molecular Weight: 553.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Meatmc involves several sophisticated techniques aimed at replicating the cellular structure and composition of traditional meat. Key methods include:

  • Cell Isolation and Culture: The process begins with the isolation of muscle stem cells from animal tissue, such as bovine or porcine sources. These cells are then cultured in a controlled environment to promote proliferation.
  • Scaffold Utilization: To mimic the natural extracellular matrix found in muscle tissue, scaffolds made from biocompatible materials are employed. These scaffolds provide structural support for cell attachment and growth.
  • Bioreactor Systems: Advanced bioreactor systems are utilized to optimize conditions for cell growth, including temperature, pH, and nutrient supply. Continuous monitoring ensures that cells receive the necessary stimuli for differentiation into muscle fibers.
  • Differentiation Induction: Specific growth factors and environmental cues are introduced to stimulate the differentiation of stem cells into mature muscle fibers, mimicking the natural development process.

Parameters such as temperature (typically around 37°C), oxygen levels, and nutrient composition are critical for successful synthesis.

Molecular Structure Analysis

The molecular structure of Meatmc is characterized by its complex arrangement of muscle fibers, which consist primarily of myofibrils—long, thread-like structures composed of proteins such as actin and myosin. The following aspects are noteworthy:

  • Protein Composition: Myofibrils contain contractile proteins that facilitate muscle contraction. The ratio of these proteins can vary based on the type of muscle being cultured.
  • Extracellular Matrix Components: The presence of collagen and elastin within the scaffold mimics the natural environment of muscle tissue, providing structural integrity and biochemical signals necessary for cell survival and function.
  • Cellular Arrangement: The organization of cells within Meatmc reflects that of natural skeletal muscle, with fibers aligned in parallel arrays to enhance functional properties.
Chemical Reactions Analysis

The chemical reactions involved in the production of Meatmc primarily pertain to cellular metabolism during culture:

  • Metabolic Pathways: Muscle cells undergo aerobic respiration to generate ATP, which is crucial for energy-dependent processes like contraction and growth. Key metabolic pathways include glycolysis and oxidative phosphorylation.
  • Signal Transduction: Growth factors such as insulin-like growth factor 1 (IGF-1) play a significant role in promoting cell proliferation and differentiation through receptor-mediated signaling pathways.

These reactions are vital for maintaining cell viability and promoting muscle fiber formation.

Mechanism of Action

The mechanism of action for Meatmc revolves around several biological processes:

  • Cell Proliferation: Stem cells proliferate in response to specific growth factors present in the culture medium. This phase is crucial for generating sufficient cell numbers before differentiation.
  • Differentiation: Upon reaching confluence, cells receive cues to differentiate into myoblasts, which then fuse to form multinucleated myotubes—precursors to mature muscle fibers.
  • Maturation: As myotubes mature, they develop contractile properties through the synthesis of myofibrillar proteins, enhancing their functional characteristics similar to those found in traditional meat.

Data from studies indicate that optimizing these stages can significantly improve the yield and quality of cultured meat products.

Physical and Chemical Properties Analysis

Meatmc exhibits several physical and chemical properties that resemble those of conventional meat:

  • Texture: The fibrous structure contributes to a chewy texture similar to that found in animal-derived meats.
  • Nutritional Profile: Meatmc can be engineered to have specific nutritional attributes, including protein content, fat composition, and micronutrient levels.
  • Chemical Stability: The preservation of biochemical integrity during storage is essential; thus, studies focus on optimizing conditions to minimize spoilage and maintain quality.

Analyses often involve assessing parameters like moisture content, pH levels, and microbial load to ensure safety and quality.

Applications

The applications of Meatmc extend beyond mere consumption:

  • Sustainable Food Production: Cultured meat offers a viable alternative to traditional livestock farming, potentially reducing land use, greenhouse gas emissions, and water consumption.
  • Food Security: By providing an alternative source of protein, Meatmc can contribute to global food security amid rising populations.
  • Research Tool: The technology used in producing Meatmc serves as a platform for studying muscle biology, disease modeling, and drug testing.
  • Culinary Innovation: As consumer acceptance grows, Meatmc can be incorporated into various culinary applications ranging from gourmet dishes to everyday meals.

Properties

CAS Number

137778-04-2

Product Name

Meatmc

IUPAC Name

[(1R)-1-propan-2-yloxycarbonyloxyethyl] (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-prop-1-en-2-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C22H27N5O8S2

Molecular Weight

553.6 g/mol

InChI

InChI=1S/C22H27N5O8S2/c1-9(2)12-7-36-19-15(25-17(28)14(26-32-6)13-8-37-21(23)24-13)18(29)27(19)16(12)20(30)34-11(5)35-22(31)33-10(3)4/h8,10-11,15,19H,1,7H2,2-6H3,(H2,23,24)(H,25,28)/b26-14-/t11-,15-,19-/m1/s1

InChI Key

XIOOFNYGZIUTBU-JXCKPUJNSA-N

SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)C(=C)C

Synonyms

((1-methyl)ethoxycarbonyloxy)-ethyl 7-(2-(2-amino-4-thiazole)-2-methoxyaminoacetamido)-3-(2-propenyl)-3-cephem-4-carboxylate
((1-methyl)ethoxycarbonyloxy)-ethyl 7-(2-(2-amino-4-thiazole)-2-methoxyaminoacetamido)-3-(2-propenyl)-3-cephem-4-carboxylate, (6R-(2(S*)),6alpha,7beta(Z)) isomer
MEATMC

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)C(=C)C

Isomeric SMILES

C[C@H](OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=C)C)OC(=O)OC(C)C

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